Bicyclo[4.1.0]heptane-1-carbaldehyde

Catalog No.
S3095002
CAS No.
62609-34-1
M.F
C8H12O
M. Wt
124.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[4.1.0]heptane-1-carbaldehyde

CAS Number

62609-34-1

Product Name

Bicyclo[4.1.0]heptane-1-carbaldehyde

IUPAC Name

bicyclo[4.1.0]heptane-1-carbaldehyde

Molecular Formula

C8H12O

Molecular Weight

124.183

InChI

InChI=1S/C8H12O/c9-6-8-4-2-1-3-7(8)5-8/h6-7H,1-5H2

InChI Key

MZICKPWWWFMEFY-UHFFFAOYSA-N

SMILES

C1CCC2(CC2C1)C=O

Solubility

not available

Bicyclo[4.1.0]heptane-1-carbaldehyde is an organic compound characterized by its unique bicyclic structure, which consists of a cyclopropane ring fused to a cyclohexane ring, with an aldehyde functional group attached to the cyclopropane. Its molecular formula is C8H12O, and it is known for its reactivity and versatility in organic synthesis. The compound's structure contributes to its unique chemical properties, making it a valuable building block in various

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol.
  • Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical for reduction reactions.
  • Nucleophiles: Grignard reagents (RMgX) can be employed for substitution reactions .

Bicyclo[4.1.0]heptane-1-carbaldehyde has been studied for its potential biological activity, particularly in the context of medicinal chemistry. It has shown promise as a precursor for various pharmaceutical compounds and has been investigated for its interactions with enzymes and other biomolecules. Its unique structure allows it to inhibit protein synthesis in certain bacterial strains, including Staphylococcus, which highlights its potential as an antimicrobial agent .

The synthesis of bicyclo[4.1.0]heptane-1-carbaldehyde can be achieved through several methods:

Synthetic Routes:

  • Formation of Bicyclic Structure: Initial synthetic steps involve creating the bicyclic framework through cyclization reactions.
  • Oxidation Process: The aldehyde functional group is introduced via oxidation of an appropriate precursor compound.

Industrial Production: While specific industrial methods are not extensively documented, larger-scale production typically follows laboratory synthesis routes, focusing on the formation of the bicyclic structure followed by oxidation .

Bicyclo[4.1.0]heptane-1-carbaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for potential therapeutic applications and as a precursor for drug development.
  • Material Science: It is utilized in the creation of specialty chemicals and materials due to its unique structural properties .

Research into the interaction of bicyclo[4.1.0]heptane-1-carbaldehyde with biological systems has revealed its potential to affect enzyme activity and protein synthesis pathways. Studies indicate that its aldehyde group facilitates nucleophilic attack by biological nucleophiles, allowing it to engage in various biochemical transformations .

Bicyclo[4.1.0]heptane-1-carbaldehyde shares structural similarities with several other compounds, yet it maintains uniqueness due to its specific ring structure and functional groups.

Similar Compounds:

  • Norcarane (Bicyclo[4.1.0]heptane): This compound has a similar bicyclic structure but lacks the aldehyde functional group.
  • Bicyclo[3.1.0]hexane-1-carbaldehyde: Features a different ring size while maintaining some structural similarity.
  • Bicyclo[4.2.0]octane-1-carbaldehyde: Contains an additional carbon in the ring system, differentiating it from bicyclo[4.1.0]heptane-1-carbaldehyde.

Uniqueness: The presence of the aldehyde group in bicyclo[4.1.0]heptane-1-carbaldehyde enhances its reactivity and makes it particularly valuable for various chemical transformations compared to its analogs .

XLogP3

1.7

Dates

Last modified: 04-14-2024

Explore Compound Types